N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine
Description
Properties
Molecular Formula |
C14H13N3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-ethyl-2-thiophen-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-2-15-13-10-6-3-4-7-11(10)16-14(17-13)12-8-5-9-18-12/h3-9H,2H2,1H3,(H,15,16,17) |
InChI Key |
TZWACSIIWFARTP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Core Quinazoline Formation
The quinazoline scaffold is typically synthesized from anthranilic acid or its derivatives. For example, anthranilic acid reacts with formamide under heating to form quinazolin-4(3H)-one, which is subsequently chlorinated using POCl₃ to yield 4-chloroquinazoline. This intermediate undergoes nucleophilic substitution with amines to introduce the N-ethyl group.
Reaction Scheme:
Key Data:
Copper-Catalyzed Imidoylative Cross-Coupling
Integration of Thiophene Moiety
A copper-catalyzed method enables the introduction of the thiophen-2-yl group. Ethyl 2-isocyanobenzoate reacts with thiophene-2-carboxaldehyde in the presence of Cu(OAc)₂·H₂O and triethylamine under microwave irradiation. This one-pot protocol facilitates simultaneous cyclization and coupling.
Reaction Conditions:
General Procedure:
-
Ethyl 2-isocyanobenzoate + thiophene-2-carboxaldehyde → imidoyl intermediate.
-
Cyclocondensation with ethylamine → N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine.
SNAr Reaction with Ortho-Fluorobenzamides
Base-Promoted Functionalization
Ortho-fluorobenzamides undergo nucleophilic aromatic substitution (SNAr) with ethylamine, followed by cyclization in dimethyl sulfoxide (DMSO) with Cs₂CO₃. The thiophene group is introduced via subsequent Suzuki coupling or direct substitution.
Optimized Parameters:
Example Pathway:
-
Ortho-fluorobenzamide + ethylamine → N-ethyl-2-fluorobenzamide.
-
Cyclization → quinazolinone core.
-
Pd-catalyzed coupling with thiophen-2-ylboronic acid → target compound.
Multi-Step Synthesis via Thiazole Intermediates
Thiophene-Thiazole Hybridization
A hybrid approach involves synthesizing 2-(thiophen-2-yl)thiazole derivatives, which are then coupled with quinazolin-4-amine precursors. For instance, 2-mercaptoquinazolin-4-one reacts with chloroacetyl chloride to form a thiazole-quinazoline hybrid, followed by amination with ethylamine.
Critical Steps:
-
Thiazole formation: Chloroacetyl chloride + 2-mercaptoquinazolin-4-one.
-
Amination: Thiazole intermediate + ethylamine (reflux in ethanol).
Data Tables: Comparative Synthesis Routes
Challenges and Optimization Insights
-
Regioselectivity : Direct introduction of thiophene at position 2 requires careful control of reaction conditions to avoid byproducts.
-
Amination Efficiency : Ethylamine’s nucleophilicity is enhanced using polar aprotic solvents (e.g., DMF or DMSO).
-
Purification : Column chromatography with ethyl acetate/hexane (3:1) effectively isolates the target compound .
Chemical Reactions Analysis
Condensation Reactions
The thiophene moiety at position 2 of the quinazoline core is introduced via condensation reactions with thiophene-2-carbaldehyde or analogous electrophiles. These reactions typically employ acid catalysis (e.g., POCl₃) or transition-metal catalysts to facilitate imine formation or cyclocondensation . For example:
-
Reaction : 2-Aminoquinazoline + Thiophene-2-carbaldehyde → N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine
-
Conditions : POCl₃, dry CH₂Cl₂, 0°C to room temperature, 2 hours .
Optimization studies highlight the critical role of solvent choice (e.g., anisole vs. DMF) and base selection (e.g., Et₃N) in achieving yields >90% .
Nucleophilic Substitution
The 4-amine group undergoes nucleophilic substitution with alkyl halides or acylating agents, enabling functionalization of the ethyl side chain:
-
Example : Reaction with chloroacetyl chloride yields N-acetyl derivatives.
-
Conditions : THF, reflux, 2 hours; characterized by a singlet at δ 3.63 ppm (CH₂ protons) in ¹H NMR .
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| N-ethylquinazolin-4-amine | Chloroacetyl chloride | N-chloroacetyl derivative | 52% |
| N-ethylquinazolin-4-amine | Phenacyl chloride | Quinazolin-3-ium chloride | 70% |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring participates in electrophilic substitutions (e.g., nitration, sulfonation). For instance:
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the thiophene’s α-position, enhancing electronic conjugation.
-
Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives with improved solubility.
Cyclization and Ring-Closure Reactions
Intramolecular cyclization forms fused heterocycles, expanding structural diversity:
-
Reaction with o-chlorobenzoyl chloride : Forms 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione via thermal cyclization .
-
Conditions : THF, reflux, 2 hours; confirmed by loss of NH proton signal in ¹H NMR .
Copper-Catalyzed Cross-Coupling
Copper(II) acetate facilitates coupling with isocyanobenzoates or amines, forming quinazolinone derivatives:
-
General Procedure :
Base-Promoted SNAr Reactions
Transition-metal-free synthesis of 2,3-disubstituted quinazolin-4-ones is achieved via SNAr mechanisms:
-
Conditions : Cs₂CO₃ (2.5 mmol), DMSO, 135°C, 24 hours.
-
Example : Reaction with o-fluorobenzamides yields 3-methyl-2-phenylquinazolin-4(3H)-one (70% yield) .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine, have shown significant promise as anticancer agents. Studies indicate that compounds with a quinazoline backbone exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For example, modifications to the quinazoline structure have led to compounds with IC50 values indicating potent anticancer activity (IC50 values as low as 7.09 µM) compared to standard treatments like doxorubicin .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 7.09 |
| Doxorubicin | HepG2 | 8.55 |
| Quinazoline derivative A | MCF-7 | 11.94 |
Neuropharmacological Effects
Recent research has identified quinazoline derivatives as potential non-competitive antagonists of NMDA receptors, which are implicated in various neurological disorders. Compounds like this compound may provide therapeutic benefits by modulating glutamatergic signaling pathways, thus offering avenues for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Synthesis and Structure Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the quinazoline ring. The structure activity relationship (SAR) studies highlight that specific modifications can enhance biological activity, especially in terms of selectivity and potency against targeted receptors or enzymes.
Table 2: Synthesis Pathways for Quinazoline Derivatives
| Step Description | Reaction Type | Example Compound |
|---|---|---|
| Formation of quinazoline backbone | Cyclization | Quinazoline base |
| Substitution with thiophene | Electrophilic substitution | N-ethyl derivative |
| Final functionalization | N-Alkylation | N-ethyl-2-(thiophen...) |
Case Study: Antitumor Activity Evaluation
In a recent study, a series of quinazoline derivatives were synthesized and evaluated for their antitumor properties against HepG2 and MCF-7 cell lines. The study demonstrated that derivatives with thiophene substitutions exhibited enhanced cytotoxicity compared to unsubstituted analogs, suggesting that the thiophene moiety plays a crucial role in mediating biological activity .
Case Study: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of quinazoline derivatives, including this compound, against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative stressors, highlighting their potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazoline Core
Thiophene-Substituted Quinazolines
- N-(2,3-Dihydro-1H-inden-2-yl)-2-(thiophen-2-yl)quinazolin-4-amine (11f): Structure: Features a bicyclic indenyl group at N-4 and thiophen-2-yl at C-2. Physical Properties: Melting point = 243–246 °C; characterized by $ ^1H $ NMR (DMSO-$ d_6 $) δ 8.99 (d, J = 4.89 Hz, 1H) and HRMS confirmation .
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine :
Pyridine- and Indazole-Substituted Analogues
- Similarity Score: 0.530 relative to pyrimidine Schiff base 4b, indicating structural and functional parallels in anticancer activity .
Pharmacokinetic and Toxicity Profiles
Solubility and Absorption :
- Thiophene-containing quinazolines generally exhibit logS values > -4, indicating moderate water solubility suitable for oral administration .
- N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine (inferred from analogues): Predicted to have high Caco-2 permeability and blood-brain barrier penetration due to lipophilic thiophene and ethyl groups.
Data Tables
Table 1: Comparative Analysis of Key Quinazolin-4-amine Derivatives
Biological Activity
N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on various research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial effects. The incorporation of thiophene moieties into quinazoline structures often enhances their biological efficacy. For instance, compounds with thiophene substitutions have shown significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans .
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit potent antimicrobial activities. For example:
- Minimum Inhibitory Concentration (MIC) values for this compound derivatives have been reported as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans . This indicates a strong potential for these compounds in treating infections caused by resistant strains.
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 1.95 | Staphylococcus aureus |
| This compound | 3.90 | Candida albicans |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The introduction of thiophene rings has been associated with improved potency:
- IC50 Values : Some studies reported IC50 values for quinazoline derivatives in the range of 7.09 µM/L against HepG2 cells, suggesting that these compounds can be more effective than standard treatments like doxorubicin .
| Compound Name | IC50 (µM/L) | Cancer Cell Line |
|---|---|---|
| This compound | 7.09 | HepG2 |
| Reference Drug (Doxorubicin) | 8.55 | HepG2 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Quinazoline derivatives have been shown to inhibit various kinases involved in cancer progression, such as c-Met and VEGFR . This dual inhibition is crucial for developing targeted cancer therapies.
- Antimicrobial Mechanism : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Studies
Several research efforts have focused on synthesizing and evaluating the biological activity of quinazoline derivatives:
- Synthesis and Evaluation : A study synthesized a series of quinazoline-thiazole hybrids and evaluated their cytotoxicity using MTT assays on multiple cancer cell lines . The results indicated that modifications to the quinazoline structure significantly affected their antiproliferative properties.
- Molecular Docking Studies : Molecular docking studies have revealed that many synthesized quinazoline derivatives possess good binding affinities to target proteins involved in microbial resistance and cancer progression . This suggests a promising avenue for drug design.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine?
- Answer : The compound is typically synthesized via nucleophilic substitution of a 4-chloroquinazoline intermediate with thiophen-2-ylmethylamine. For example, in a Suzuki-Miyaura cross-coupling step, a brominated quinazoline intermediate (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) reacts with aryl boronic acids under microwave-assisted conditions (150°C, 1 h) using Pd(PPh₃)₄ as a catalyst. Purification involves silica column chromatography with gradient elution (ethyl acetate/hexanes), yielding the final product with >95% purity (LCMS validation) .
Q. How is the structural integrity of this compound confirmed in laboratory settings?
- Answer : Characterization relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in DMSO-d₆ reveals diagnostic peaks for the thiophene moiety (δ 6.92–7.18 ppm) and quinazoline NH (δ 8.51–8.99 ppm). HRMS (ESI) provides exact mass confirmation (e.g., [M+H]+ at m/z 362.0957), matching theoretical values within 0.1 ppm error .
Q. What in vitro assays are used to evaluate the biological activity of quinazoline derivatives like this compound?
- Answer : Antitumor activity is assessed via cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values calculated. For kinase inhibition, compounds are screened against panels like the Reaction Biology Kinase Profiler, using ADP-Glo™ assays to measure enzymatic activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
- Answer : Key parameters include:
- Catalyst loading : Pd(PPh₃)₄ at 10 mol% minimizes side reactions while ensuring complete coupling .
- Solvent system : DMF enhances solubility of polar intermediates, but post-reaction LiCl washes reduce emulsion formation during workup .
- Microwave irradiation : Reduces reaction time from 24 h (conventional heating) to 1 h, improving efficiency .
- Purification : Gradient elution (5→65% ethyl acetate in hexanes) resolves closely related impurities .
Q. What computational strategies are used to predict the electronic properties and binding interactions of this quinazoline derivative?
- Answer : Density-functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict molecular orbitals and electrostatic potential surfaces. These models guide SAR studies by correlating substituent effects (e.g., thiophene vs. pyridine) with bioactivity .
Q. How can contradictory biological activity data across assay platforms be resolved?
- Answer : Discrepancies often arise from assay-specific conditions (e.g., ATP concentrations in kinase assays). Mitigation strategies include:
- Normalization : Use internal controls (e.g., staurosporine as a pan-kinase inhibitor) to standardize activity measurements .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity or cellular thermal shift assays (CETSA) for target engagement .
- Statistical rigor : Apply ANOVA or Tukey’s test to assess inter-assay variability, particularly in dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
